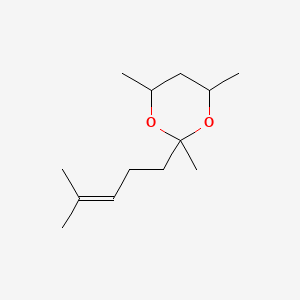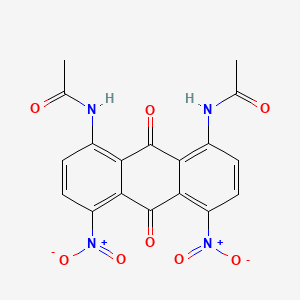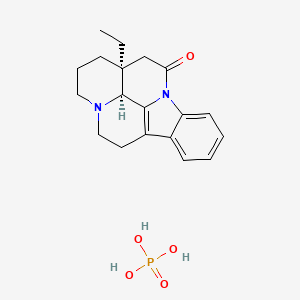![molecular formula C26H28N2O10 B13786491 N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride CAS No. 93964-71-7](/img/structure/B13786491.png)
N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride is a chemical compound with the molecular formula C26H28N2O10 and a molecular weight of 528.51 g/mol . This compound is known for its unique structure, which includes a benzyloxycarbonyl group attached to L-alanine and a succinic anhydride moiety. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride typically involves the reaction of N-[(Benzyloxy)carbonyl]-L-alanine with succinic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride undergoes various chemical reactions, including:
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding diacid.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases.
Substitution: Nucleophiles such as amines or alcohols.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Succinic acid and N-[(Benzyloxy)carbonyl]-L-alanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Reduced forms of the original compound with altered functional groups.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride involves its reactivity with nucleophiles and electrophiles. The benzyloxycarbonyl group can protect amino acids during peptide synthesis, and the succinic anhydride moiety can react with amines to form amide bonds. These reactions are crucial in the synthesis of peptides and other biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-proline: Used as a potent inhibitor of prolidase and in the synthesis of N-(L-Prolyl)-β-alanine.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: Known for its role in inhibiting specific enzymes.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride is unique due to its dual functionality, combining the protective benzyloxycarbonyl group with the reactive succinic anhydride moiety. This combination allows for versatile applications in synthetic chemistry and biochemistry, making it a valuable compound in research and industrial processes.
Properties
CAS No. |
93964-71-7 |
|---|---|
Molecular Formula |
C26H28N2O10 |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
bis[(2S)-2-(phenylmethoxycarbonylamino)propanoyl] butanedioate |
InChI |
InChI=1S/C26H28N2O10/c1-17(27-25(33)35-15-19-9-5-3-6-10-19)23(31)37-21(29)13-14-22(30)38-24(32)18(2)28-26(34)36-16-20-11-7-4-8-12-20/h3-12,17-18H,13-16H2,1-2H3,(H,27,33)(H,28,34)/t17-,18-/m0/s1 |
InChI Key |
NERZRZNSKHCWMQ-ROUUACIJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(=O)CCC(=O)OC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)OC(=O)CCC(=O)OC(=O)C(C)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



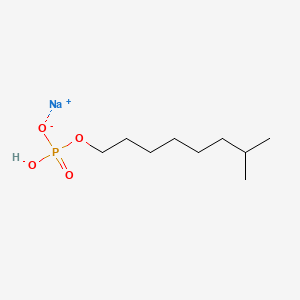
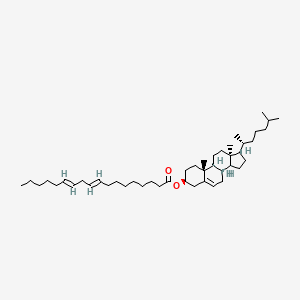
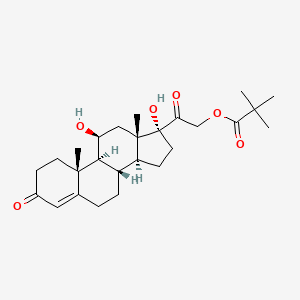

![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)
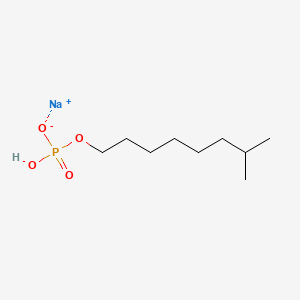
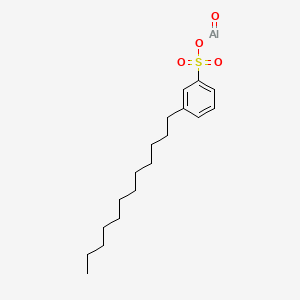

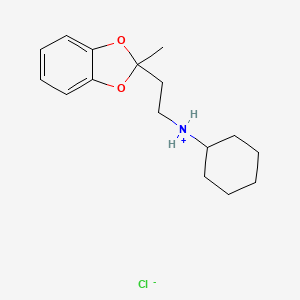
![1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B13786455.png)
